(+)-Stepharine
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Overview
Description
Stepharine is an isoquinoline alkaloid with formula C18H19NO3 that is isolated from several species of Stephania. It has a role as a plant metabolite. It is an aromatic ether, a secondary amino compound, an azaspiro compound, an enone, an isoquinoline alkaloid and an organic heterotetracyclic compound.
Scientific Research Applications
Neuroprotective and Anti-Neuroinflammatory Effects
- Stepharine, an alkaloid extracted from Stephania japonica, has shown potential in preventing ischemic stroke. It exhibits strong inhibitory effects on microglial overactivation, crucial in the pathogenesis of ischemic stroke. In vivo and in vitro studies have demonstrated its efficacy in reducing neurological deficits, brain water content, cerebral infarct volume, and suppressing microglial overactivation via the TLR4/NF-κB pathway, suggesting its potential as a therapeutic agent for ischemic stroke treatment (Hao et al., 2020).
Distribution and Biosynthesis in Plant Tissues
- The spatial distribution and biosynthesis of stepharine in Stephania glabra have been studied at cellular and organ levels. This research found that stepharine biosynthesis is highly regulated temporally and spatially during plant development. Specialized cell sites such as vascular tissues, laticifers, and parenchymal cells are adapted to accumulate alkaloids, providing insights into the development of bioengineering strategies for enhancing alkaloid production (Gorpenchenko et al., 2019).
Pharmacokinetics in Animal Models
- A study developed a sensitive mass spectrometry method for quantifying stepharine in rabbit plasma, providing valuable pharmacokinetic data. This research offers insights into the distribution and clearance of stepharine in the body, essential for understanding its therapeutic potential and guiding future research (Kopylov et al., 2014).
properties
Product Name |
(+)-Stepharine |
---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C18H19NO3/c1-21-14-9-11-5-8-19-13-10-18(6-3-12(20)4-7-18)16(15(11)13)17(14)22-2/h3-4,6-7,9,13,19H,5,8,10H2,1-2H3/t13-/m1/s1 |
InChI Key |
OGJKMZVUJJYWKO-CYBMUJFWSA-N |
Isomeric SMILES |
COC1=C(C2=C3[C@@H](CC24C=CC(=O)C=C4)NCCC3=C1)OC |
Canonical SMILES |
COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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